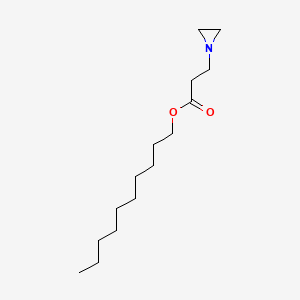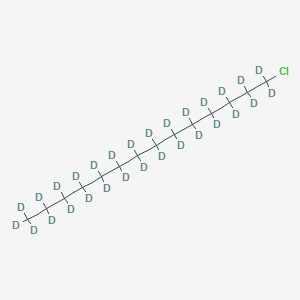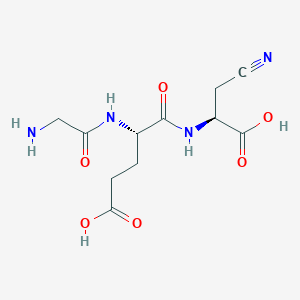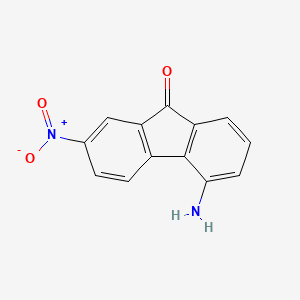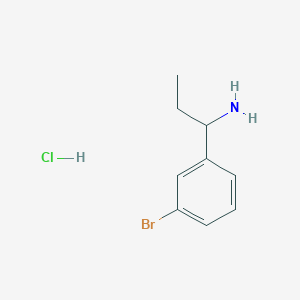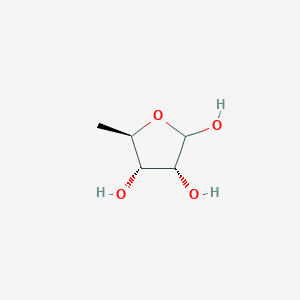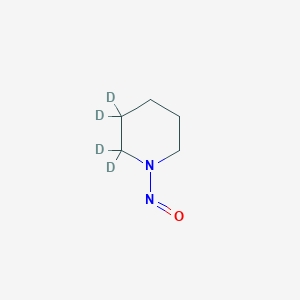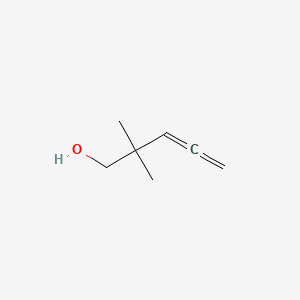
3,4-Pentadien-1-ol, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Pentadien-1-ol, 2,2-dimethyl-: is a chemical compound with the molecular formula C7H12O. It is a member of the pentadienol family, characterized by the presence of a hydroxyl group (-OH) attached to a pentadiene chain. This compound is known for its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3,4-Pentadien-1-ol, 2,2-dimethyl- involves the reaction of a suitable Grignard reagent with an appropriate aldehyde or ketone.
Aldol Condensation: Another method involves aldol condensation of suitable aldehydes followed by dehydration to form the pentadienol structure.
Industrial Production Methods: Industrial production of 3,4-Pentadien-1-ol, 2,2-dimethyl- often involves large-scale Grignard reactions or aldol condensations, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Pentadien-1-ol, 2,2-dimethyl- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds, ethers
Scientific Research Applications
Chemistry: 3,4-Pentadien-1-ol, 2,2-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydroxyl groups and double bonds. It also serves as a model compound for studying the metabolism of similar structures in biological systems .
Industry: Industrially, 3,4-Pentadien-1-ol, 2,2-dimethyl- is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 3,4-Pentadien-1-ol, 2,2-dimethyl- involves its ability to undergo various chemical transformations due to the presence of double bonds and a hydroxyl group. These functional groups allow it to interact with different molecular targets and pathways, facilitating reactions such as oxidation, reduction, and substitution .
Comparison with Similar Compounds
1,4-Pentadien-3-ol: Similar structure but lacks the dimethyl substitution.
2,4-Dimethyl-1,3-pentadiene: Similar diene structure but lacks the hydroxyl group.
Uniqueness: 3,4-Pentadien-1-ol, 2,2-dimethyl- is unique due to the presence of both double bonds and a hydroxyl group, which provides it with a versatile reactivity profile. This makes it more reactive and useful in various synthetic applications compared to its analogs .
Properties
CAS No. |
4058-52-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h5,8H,1,6H2,2-3H3 |
InChI Key |
NOTNXVNZHXXZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


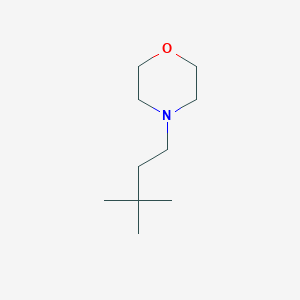
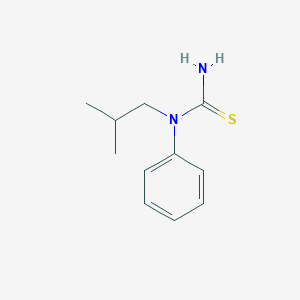
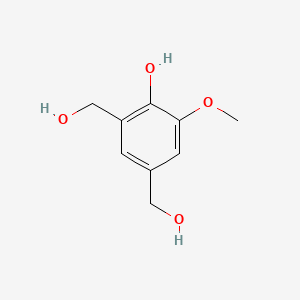
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
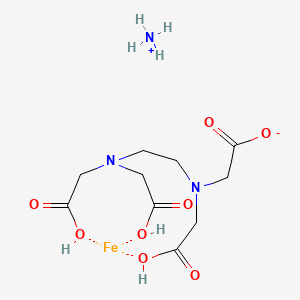

![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
